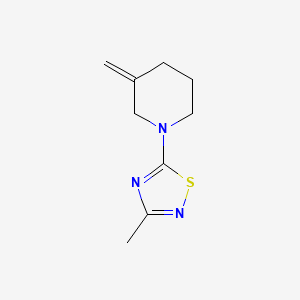

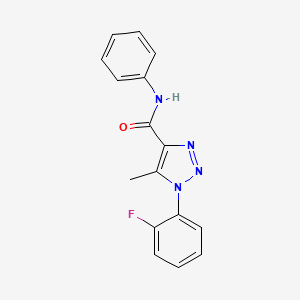

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves several modifications in the 1,3,4-thiadiazole moiety . These modifications have resulted in compounds that show good potency as anticonvulsant agents which are highly effective and have less toxicity .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole scaffold derivatives possess a wide range of biological activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the = N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antimicrobial Properties

Thiadiazole compounds have been synthesized and analyzed for their biological activities, including DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains like S. epidermidis. Particularly, certain derivatives exhibited cytotoxicity against cancer cell lines, suggesting their potential in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with thiadiazole have been identified for their high singlet oxygen quantum yield, making them suitable for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties and significant potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Evaluation

Synthesis of novel thiadiazole and oxadiazole derivatives has led to compounds with valuable antibacterial properties, showcasing the role of thiadiazole derivatives in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Synthesis and Bioactivity Screening

Research has focused on synthesizing thiazolidin-4-one compounds bearing thiadiazol/triazoles moieties, exhibiting powerful antimicrobial activities. This highlights the versatility of thiadiazole derivatives in generating new bioactive molecules (Ayyash & Hammady, 2020).

Antifungal and Antibacterial Agents

Thiadiazole derivatives incorporating benzofuran moiety have shown promising molluscicidal activities in addition to antimicrobial effects, indicating their potential in pest control and antimicrobial applications (El-Shehry et al., 2010).

Wirkmechanismus

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .

Mode of Action

The presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to contribute to low toxicity and great in vivo stability .

Biochemical Pathways

Derivatives of 1,3,4-thiadiazole have been shown to interact strongly with biomolecules such as proteins and dna .

Result of Action

Compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities .

Eigenschaften

IUPAC Name |

3-methyl-5-(3-methylidenepiperidin-1-yl)-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-7-4-3-5-12(6-7)9-10-8(2)11-13-9/h1,3-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDFMCADZGEJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2969748.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)

![5-Amino-2-[(3-bromophenyl)methoxy]benzamide](/img/structure/B2969753.png)

![1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2969754.png)

![N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2969759.png)

![N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)

![methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate](/img/structure/B2969767.png)

![1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine](/img/structure/B2969771.png)